molecular formula C11H12F3NO4S B7114537 Ethyl 2-[(2-methoxyacetyl)amino]-4-(trifluoromethyl)thiophene-3-carboxylate

Ethyl 2-[(2-methoxyacetyl)amino]-4-(trifluoromethyl)thiophene-3-carboxylate

Cat. No.: B7114537
M. Wt: 311.28 g/mol
InChI Key: YDBWTDZOUJUVML-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methoxyacetyl)amino]-4-(trifluoromethyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications.

Preparation Methods

The synthesis of Ethyl 2-[(2-methoxyacetyl)amino]-4-(trifluoromethyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 2-[(2-methoxyacetyl)amino]-4-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Ethyl 2-[(2-methoxyacetyl)amino]-4-(trifluoromethyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-methoxyacetyl)amino]-4-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-[(2-methoxyacetyl)amino]-4-(trifluoromethyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

ethyl 2-[(2-methoxyacetyl)amino]-4-(trifluoromethyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4S/c1-3-19-10(17)8-6(11(12,13)14)5-20-9(8)15-7(16)4-18-2/h5H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBWTDZOUJUVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C(F)(F)F)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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